molecular formula C6H11NO2 B065269 6-(Hydroxymethyl)piperidin-2-one CAS No. 174419-15-9

6-(Hydroxymethyl)piperidin-2-one

Cat. No.: B065269
CAS No.: 174419-15-9
M. Wt: 129.16 g/mol
InChI Key: VMOQVTPKGUXWKA-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)piperidin-2-one is a chemical compound with the molecular formula C6H11NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)piperidin-2-one typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another method involves the cyclization of amino alcohols with diols catalyzed by a Cp*Ir complex . These reactions are often carried out under controlled conditions to ensure high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions, which offer advantages in terms of scalability and efficiency. For instance, the use of Grignard reagents in a continuous flow setup can provide high yields and diastereoselectivities within minutes .

Chemical Reactions Analysis

Types of Reactions: 6-(Hydroxymethyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, and trifluoroacetic acid as a cocatalyst for cyclization reactions .

Major Products: The major products formed from these reactions include substituted piperidines, spiropiperidines, and condensed piperidines .

Scientific Research Applications

6-(Hydroxymethyl)piperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of polymers and other advanced materials.

Comparison with Similar Compounds

Uniqueness: 6-(Hydroxymethyl)piperidin-2-one is unique due to its hydroxymethyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of complex organic molecules .

Properties

IUPAC Name

6-(hydroxymethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-4-5-2-1-3-6(9)7-5/h5,8H,1-4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOQVTPKGUXWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561085
Record name 6-(Hydroxymethyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174419-15-9
Record name 6-(Hydroxymethyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(hydroxymethyl)piperidin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis method described in the research paper?

A1: The research paper details a practical method for asymmetrically synthesizing both enantiomers of 6-(Hydroxymethyl)piperidin-2-one []. This is significant because it allows researchers to access both mirror-image forms of the molecule, which can have different biological activities. The method utilizes asymmetric dihydroxylation (AD) with readily available ligands, (DHQ)2AQN and (DHQD)2AQN, to achieve high enantiomeric excess (≥ 95% ee) of the desired enantiomer. This methodology provides a practical route for further studies exploring the properties and applications of each enantiomer.

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